molecular formula C26H26N3NaO7S2 B13780676 1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt CAS No. 97259-66-0

1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt

Cat. No.: B13780676
CAS No.: 97259-66-0
M. Wt: 579.6 g/mol
InChI Key: LCGQTJLXXLTGSR-UHFFFAOYSA-M
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Description

1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt is a complex organic compound. It belongs to the class of anthraquinone derivatives, which are known for their diverse biological and chemical properties. This compound is particularly notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt typically involves nucleophilic substitution reactions. One common method starts with bromaminic acid sodium salt, which undergoes substitution of the bromine atom by an aryl or alkylamino group . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pressure control is crucial to maintain consistent reaction conditions and optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially involving the amino and sulphonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in DMF or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The sulphonyl and amino groups play a crucial role in these interactions, facilitating binding to proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-bromo-9,10-anthraquinone: Another anthraquinone derivative with similar chemical properties.

    1-Amino-4-(2-hydroxyethyl)amino-9,10-anthraquinone: Contains a hydroxyethyl group instead of the diethylaminoethyl group.

Uniqueness

1-Amino-4-(3-((2-(diethylamino)ethyl)sulphonyl)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulphonyl and diethylaminoethyl groups enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

97259-66-0

Molecular Formula

C26H26N3NaO7S2

Molecular Weight

579.6 g/mol

IUPAC Name

sodium;1-amino-4-[3-[2-(diethylamino)ethylsulfonyl]anilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C26H27N3O7S2.Na/c1-3-29(4-2)12-13-37(32,33)17-9-7-8-16(14-17)28-20-15-21(38(34,35)36)24(27)23-22(20)25(30)18-10-5-6-11-19(18)26(23)31;/h5-11,14-15,28H,3-4,12-13,27H2,1-2H3,(H,34,35,36);/q;+1/p-1

InChI Key

LCGQTJLXXLTGSR-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)CCS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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